molecular formula C23H24N4O3S B11191872 N-butyl-4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]benzamide

N-butyl-4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]benzamide

Cat. No.: B11191872
M. Wt: 436.5 g/mol
InChI Key: LMKJKZRQPQYEMZ-UHFFFAOYSA-N
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Description

N-BUTYL-4-({8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}METHYL)BENZAMIDE is a complex organic compound with a unique structure that includes a pyrimidoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-4-({8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}METHYL)BENZAMIDE typically involves multi-step organic reactions. The key steps include the formation of the pyrimidoindole core, followed by functionalization to introduce the butyl and benzamide groups. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-4-({8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}METHYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-BUTYL-4-({8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}METHYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BUTYL-4-({8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}METHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BUTYL-4-({8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}METHYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

N-butyl-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide

InChI

InChI=1S/C23H24N4O3S/c1-3-4-11-24-21(28)15-7-5-14(6-8-15)13-27-22(29)20-19(26-23(27)31)17-12-16(30-2)9-10-18(17)25-20/h5-10,12,25H,3-4,11,13H2,1-2H3,(H,24,28)(H,26,31)

InChI Key

LMKJKZRQPQYEMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(N3)C=CC(=C4)OC)NC2=S

Origin of Product

United States

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